molecular formula C20H27F3N4O7 B150687 TFA-aha-dU CAS No. 252337-58-9

TFA-aha-dU

Cat. No. B150687
M. Wt: 492.4 g/mol
InChI Key: CSMRZKBUOFUSRQ-JHCHYBNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "TFA-aha-dU" does not directly appear in the provided papers, but it seems to be related to the use of trifluoroacetic anhydride (TFAA) in various synthetic processes. TFAA is a reagent commonly used in organic synthesis for introducing trifluoromethyl groups or for activating carboxylic acids to form anhydrides. The papers provided discuss different synthetic applications of TFAA, which may be relevant to understanding the broader context of TFA-aha-dU's role in chemical synthesis.

Synthesis Analysis

The synthesis of various organic compounds using TFAA is well-documented in the provided papers. For instance, a multicomponent coupling of amino acids, TFAA, and aromatics is described, leading to the formation of 2-trifluoromethyl oxazoles or N-(trifluoroacetyl)-β-aminoalkyl ketones . This process involves a tetra-functionalization approach that includes amidation, anhydride formation, Friedel-Crafts acylation, and Robinson-Gabriel annulation followed by dehydrative aromatization. Another study reports the use of 1-methylimidazolium trifluoroacetate ([Hmim]TFA), an acidic ionic liquid, for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines . Additionally, TFAA is used for the selective cleavage of tertiary 2,4-dimethoxybenzylamines, which can be converted to secondary amines . Lastly, TFAA serves as the trifluoromethyl source in the phosphine-mediated synthesis of trifluoromethyl substituted pyrroles .

Molecular Structure Analysis

The molecular structure of compounds synthesized using TFAA is characterized by the presence of a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its lipophilic nature and ability to modulate the biological activity of molecules. The papers describe the synthesis of oxazoles , xanthenes, and acridines , as well as pyrroles , all of which are heterocyclic compounds with diverse applications. The introduction of the trifluoromethyl group is a key structural feature that can influence the chemical and physical properties of these molecules.

Chemical Reactions Analysis

The chemical reactions involving TFAA are varied and include multicomponent coupling reactions , catalysis by acidic ionic liquids , selective cleavage reactions , and phosphine-mediated synthesis . These reactions are typically characterized by their high selectivity, efficiency, and the ability to proceed under mild conditions. The use of TFAA as a reagent or catalyst facilitates the introduction of trifluoromethyl groups and the activation of substrates for further transformation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of TFA-aha-dU are not detailed in the provided papers, the use of TFAA in synthesis generally leads to compounds with enhanced lipophilicity and potential for increased metabolic stability. The trifluoromethyl group is known to affect the acidity and reactivity of adjacent functional groups, which can be crucial for the biological activity of the synthesized compounds. The papers suggest that the synthesized compounds have good yields and can be obtained under operationally simple conditions, which is advantageous for practical applications .

Future Directions

The formation of TFA in the atmosphere is expected to increase in the coming decades due to increased use of certain hydrofluorocarbons . This suggests that the environmental occurrence and impact of compounds like TFA-aha-dU could become a significant area of future research .

properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRZKBUOFUSRQ-JHCHYBNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TFA-aha-dU

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.